molecular formula C20H23N5O2 B11280469 1-{5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-methylbutan-1-one

1-{5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-methylbutan-1-one

Cat. No.: B11280469
M. Wt: 365.4 g/mol
InChI Key: VHRUGHYMIIYUED-UHFFFAOYSA-N
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Description

1-{5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-methylbutan-1-one is a complex organic compound that features a triazole ring, a pyridine ring, and a methoxybenzyl group

Preparation Methods

The synthesis of 1-{5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-methylbutan-1-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the pyridine and methoxybenzyl groups through substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-methylbutan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and pyridine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and pyridine-containing molecules. Compared to these compounds, 1-{5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-methylbutan-1-one is unique due to its specific combination of functional groups and its potential for diverse applications. Some similar compounds include:

  • 1,2,4-Triazole derivatives with different substituents.
  • Pyridine-containing compounds with various functional groups.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

IUPAC Name

1-[5-[(2-methoxyphenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C20H23N5O2/c1-14(2)11-18(26)25-20(22-13-15-7-4-5-9-17(15)27-3)23-19(24-25)16-8-6-10-21-12-16/h4-10,12,14H,11,13H2,1-3H3,(H,22,23,24)

InChI Key

VHRUGHYMIIYUED-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N1C(=NC(=N1)C2=CN=CC=C2)NCC3=CC=CC=C3OC

Origin of Product

United States

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